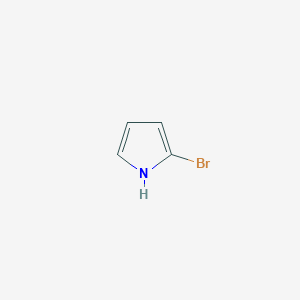

2-bromo-1H-pyrrole

Descripción general

Descripción

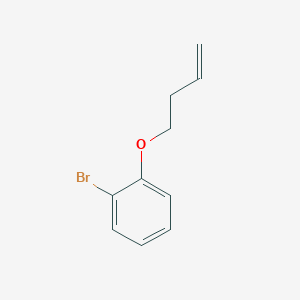

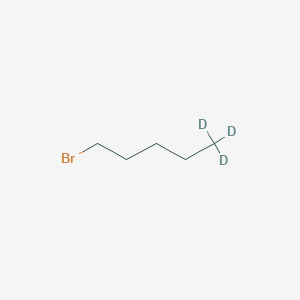

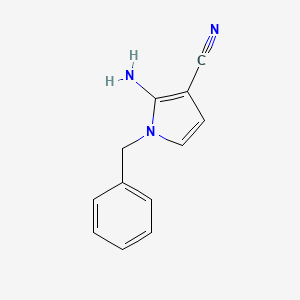

2-bromo-1H-pyrrole is a chemical compound with the molecular formula C4H4BrN . It has a molecular weight of 145.99 g/mol . The IUPAC name for this compound is 2-bromo-1H-pyrrole . It is also known by other names such as 2-BROMOPYRROLE and bromopyrrole .

Synthesis Analysis

The synthesis of pyrrole and its derivatives has been a subject of interest in various research studies . The most prominent and well-known method for the preparation of pyrrole is the Paal-Knorr synthesis . In one study, Shiraishi and co-workers developed an efficient and mild MCR protocol for the synthesis of multi-substituted pyrrole compounds . Another group developed a diversified protocol for the regioselective construction of pyrroles by the reaction of nitroalkenes and imines under samarium catalysis .

Molecular Structure Analysis

The molecular structure of 2-bromo-1H-pyrrole consists of a five-membered ring containing one nitrogen atom and four carbon atoms . One of the carbon atoms is substituted with a bromine atom . The compound has a planar structure, with the atoms in the pyrrole ring and the bromine atom being approximately coplanar .

Physical And Chemical Properties Analysis

2-bromo-1H-pyrrole has a number of physical and chemical properties. It has a molecular weight of 145.99 g/mol and a monoisotopic mass of 144.95271 g/mol . The compound has a topological polar surface area of 15.8 Ų and a complexity of 46.8 . It has one hydrogen bond donor and zero hydrogen bond acceptors . The compound has a rotatable bond count of 0 . The XLogP3-AA of the compound is 1.7 .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The pyrrole subunit, which includes “2-bromo-1H-pyrrole”, has diverse applications in therapeutically active compounds . These compounds have been used in the development of various drugs, including fungicides, antibiotics, and anti-inflammatory drugs .

Anticancer Research

Pyrrole-based compounds have shown significant potential in anticancer research. They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases . This makes “2-bromo-1H-pyrrole” a valuable compound in the development of antitumor agents .

Antimicrobial Applications

Pyrrole derivatives, including “2-bromo-1H-pyrrole”, have been found to possess antibacterial and antifungal properties . This makes them useful in the development of new antimicrobial agents.

Antiprotozoal and Antimalarial Drugs

Pyrrole-based compounds have also been used in the development of antiprotozoal and antimalarial drugs . The unique structure of “2-bromo-1H-pyrrole” could potentially enhance the effectiveness of these drugs.

Cholesterol Reducing Drugs

Pyrrole subunit is also used in the development of cholesterol reducing drugs . The unique properties of “2-bromo-1H-pyrrole” could potentially enhance the effectiveness of these drugs.

Synthesis of Natural Products

The pyrrole ring, including “2-bromo-1H-pyrrole”, is an intermediate in the synthesis of many natural products . This makes it a valuable compound in the field of organic chemistry.

Material Science Applications

Pyrrole-based compounds have applications in material science . The unique properties of “2-bromo-1H-pyrrole” could potentially be used in the development of new materials.

Organocatalysis

The construction of the pyrrole ring has gained much attention due to its remarkable biological activities and pharmaceutical application . Organocatalytic approaches have provided a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .

Propiedades

IUPAC Name |

2-bromo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c5-4-2-1-3-6-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQAERNKMHATDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50481704 | |

| Record name | 2-BROMOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-1H-pyrrole | |

CAS RN |

38480-28-3 | |

| Record name | 2-BROMOPYRROLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50481704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)

![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)

![3-Bromo-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B1280983.png)

![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)